(E)-4-(2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-en-1-yl)phenyl benzoate

Übersicht

Beschreibung

(E)-4-(2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-en-1-yl)phenyl benzoate is a complex organic compound that features a quinoline moiety, a cyano group, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-en-1-yl)phenyl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Aldol Condensation: The quinoline derivative is then subjected to an aldol condensation with a suitable aldehyde to form the enone intermediate.

Nucleophilic Addition: The enone intermediate undergoes nucleophilic addition with a cyano group donor, such as malononitrile, to form the cyano-enone intermediate.

Esterification: Finally, the cyano-enone intermediate is esterified with benzoic acid or its derivatives under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-en-1-yl)phenyl benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzoate ester can undergo nucleophilic substitution to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Inhibition of Protein Tyrosine Kinases

Protein tyrosine kinases (PTKs) are crucial in regulating cellular functions, including growth and differentiation. Compounds similar to (E)-4-(2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-en-1-yl)phenyl benzoate have been identified as inhibitors of PTKs, making them valuable in cancer treatment. Specifically, the inhibition of growth factor receptor PTKs can prevent uncontrolled cell proliferation associated with various cancers .

Table 1: Summary of PTK Inhibition Studies

| Compound | Target Kinase | Activity | Reference |

|---|---|---|---|

| (E)-4-(2-cyano...) | KDR | Inhibitor | |

| 4-anilino quinolines | Various | Inhibitor |

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. The synthesis of compounds related to (E)-4-(2-cyano...) has shown effectiveness against various bacterial strains and fungi, suggesting their potential as new antimicrobial agents. Specifically, certain derivatives demonstrated strong activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating a promising avenue for developing treatments for infections resistant to conventional antibiotics .

Table 2: Antimicrobial Activity of Quinoline Derivatives

Case Study 1: Cancer Treatment

A study focused on the development of substituted quinoline compounds demonstrated their effectiveness in inhibiting the activity of KDR, a receptor involved in angiogenesis and tumor growth. The findings suggest that these compounds could serve as a foundation for creating new cancer therapies targeting specific pathways involved in tumor progression .

Case Study 2: Antibacterial Agents

Research involving the synthesis of various quinoline derivatives showed that modifications at specific positions significantly enhanced their antibacterial activity. For instance, introducing electron-withdrawing groups improved the compounds' efficacy against Gram-negative bacteria, highlighting the importance of structural optimization in drug design .

Wirkmechanismus

The mechanism of action of (E)-4-(2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-en-1-yl)phenyl benzoate involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety.

Cyano-Enone Compounds: Similar compounds include cyanoacrylates and cyanoenones used in organic synthesis.

Uniqueness

(E)-4-(2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-en-1-yl)phenyl benzoate is unique due to its combination of a quinoline moiety, a cyano group, and a benzoate ester. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

(E)-4-(2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-en-1-yl)phenyl benzoate is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and enzyme inhibitory activities, supported by data tables and relevant research findings.

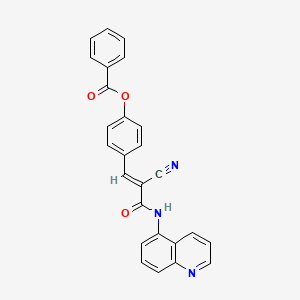

Chemical Structure

The compound can be represented as follows:

This structure features a quinoline moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Salmonella typhi | 10 |

| Pseudomonas aeruginosa | 20 |

These results indicate that the compound has a potent inhibitory effect on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. A study reported the following MIC values against common fungal strains:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 30 |

These findings suggest that this compound could be effective in treating fungal infections as well .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmission. The following table presents the inhibitory effects observed in vitro:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 8.5 |

| Urease | 12.0 |

The inhibition of AChE suggests potential applications in neurodegenerative diseases such as Alzheimer's .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound significantly inhibited growth in both bacterial and fungal cultures, outperforming several known antibiotics .

- Case Study on Enzyme Inhibition : Another research focused on the enzyme inhibition properties of quinoline derivatives. The study found that the compound effectively inhibited AChE and urease, suggesting its potential role in treating conditions linked to these enzymes .

Eigenschaften

IUPAC Name |

[4-[(E)-2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-enyl]phenyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17N3O3/c27-17-20(25(30)29-24-10-4-9-23-22(24)8-5-15-28-23)16-18-11-13-21(14-12-18)32-26(31)19-6-2-1-3-7-19/h1-16H,(H,29,30)/b20-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDRLQLJDFAWDT-CAPFRKAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.